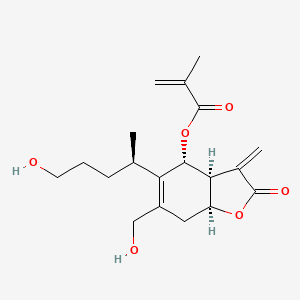
Eriolanin
Übersicht
Beschreibung
Eriolanin is a novel antileukaemic 1,10-seco-eudesmanolide . It was isolated from Eriophyllum lanatum, a plant species .
Synthesis Analysis
The total synthesis of Eriolanin has been achieved . The process involves a combination of NMR, IR, and mass spectral techniques, as well as an X-ray analysis of a mixed crystal of dehydroeriolanin .
Molecular Structure Analysis
The molecular structure of Eriolanin was elucidated using a combination of NMR, IR, and mass spectral techniques, as well as an X-ray analysis of a mixed crystal of dehydroeriolanin .
Chemical Reactions Analysis
Eriolanin is a seco-eudesmanolide . Seco-eudesmanolides are a type of sesquiterpene lactone, a class of organic compounds that are known to have a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Chemotaxonomic Significance
The research on Eriophyllum species, which are related to eriolanin, highlights their chemotaxonomic significance. These studies identified new sesquiterpene lactones related to eriolanin and discussed their role in the chemotaxonomic placement of the genus Eriophyllum (Bohlmann et al., 1981).
Therapeutic Potential
A significant development in the field was the first enantioselective total synthesis of the antileukemic sesquiterpene lactones, (–)-eriolanin and (–)-eriolangin. This research established the absolute configuration of these compounds and explored their effects on the cell cycle of human leukemia (HL-60) cells, indicating a potential therapeutic application of eriolanin in cancer treatment (Merten et al., 2006).
Chemical Synthesis Advances
Advancements in chemical synthesis techniques have been crucial in the study of eriolanin. Desulfurization of δ-sultones with simultaneous methylenation, a method applied to sultone 8, led to the creation of 1,3-diene 10, an intermediate crucial for the synthesis of highly oxygenated 1,10-seco-eudesmanolides like eriolanin and eriolangin. This development opened new avenues for the synthesis and study of these compounds (Metz et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(2R)-5-hydroxypentan-2-yl]-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-10(2)18(22)25-17-15(11(3)6-5-7-20)13(9-21)8-14-16(17)12(4)19(23)24-14/h11,14,16-17,20-21H,1,4-9H2,2-3H3/t11-,14+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHSDMQQLTWKZ-UMPQAUOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1=C(CC2C(C1OC(=O)C(=C)C)C(=C)C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)C1=C(C[C@H]2[C@@H]([C@H]1OC(=O)C(=C)C)C(=C)C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419999 | |
| Record name | ERIOLANIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52617-36-4 | |
| Record name | ERIOLANIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




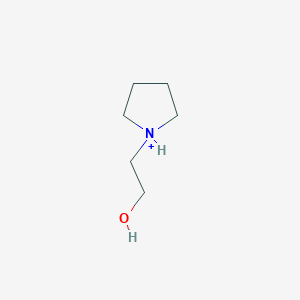
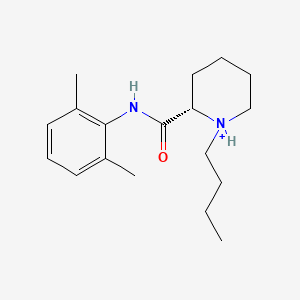
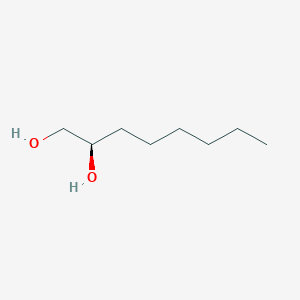


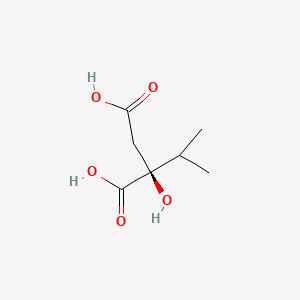

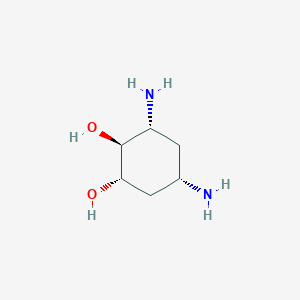
![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)
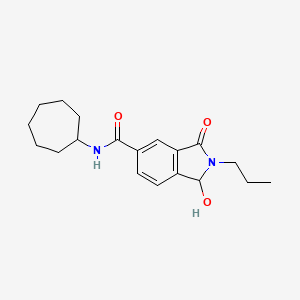
![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)
![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)
